molecular formula C11H11NO4 B8415984 3-Hydroxy-5-(2-oxopyrrolidin-1-yl)benzoic acid

3-Hydroxy-5-(2-oxopyrrolidin-1-yl)benzoic acid

Cat. No. B8415984
M. Wt: 221.21 g/mol
InChI Key: MVXKCCDTPIMICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039455B2

Procedure details

To the solution of 1.33 g (6.0 mmol) 3-amino-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid in 15 ml water and 0.75 ml (13.3 mmol, 2.2 eq) concentrated sulfuric at 0° C. are added 0.56 g (8.2 mmol, 1.35 eq) sodium nitrit. After addition of 10 ml water the reaction is heated to 90° C. After cooling to rt the reaction is extracted with EtOAc, the organic layer is dried over sodium sulfate and the solvent is evaporated at reduced pressure to give the product.
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N:11]2[CH2:15][CH2:14][CH2:13][C:12]2=[O:16])[CH:10]=1)[C:5]([OH:7])=[O:6].N([O-])=[O:18].[Na+]>O>[OH:18][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N:11]2[CH2:15][CH2:14][CH2:13][C:12]2=[O:16])[CH:10]=1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=C(C1)N1C(CCC1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.56 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt the reaction
EXTRACTION
Type
EXTRACTION
Details
is extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C(=O)O)C=C(C1)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.